molecular formula C17H17NO2 B2503187 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 866156-31-2

4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2503187
CAS No.: 866156-31-2
M. Wt: 267.328
InChI Key: HXQDQUVMPHFJCT-UHFFFAOYSA-N
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Description

4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a benzene ring fused to an oxazepine ring, with a methylbenzyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzylamine with salicylaldehyde to form an imine intermediate, which is then cyclized to form the benzoxazepine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazepine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of benzoxazepine derivatives.

Scientific Research Applications

4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylbenzyl)oxy]benzohydrazide
  • Ethyl 4-[(4-methylbenzyl)oxy]benzoate

Comparison

Compared to similar compounds, 4-(4-methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is unique due to its benzoxazepine ring structure, which imparts distinct chemical and biological properties

Biological Activity

4-(4-Methylbenzyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 866156-31-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H17NO2
  • Molecular Weight : 267.32 g/mol
  • Physical State : Solid at room temperature
  • Safety Information : Standard safety precautions should be observed when handling this compound as specific toxicity data is limited .

Biological Activity Overview

The biological activities of benzoxazepin derivatives have been extensively studied, revealing a range of pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Research indicates that benzoxazepin derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The structure-activity relationship (SAR) plays a crucial role in determining the potency of these compounds against microbial pathogens .

Anticancer Properties

Several derivatives of benzoxazepins have shown promise in cancer research. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. It is hypothesized that this compound may also affect cancer cell viability through similar mechanisms .

Anti-inflammatory Effects

Benzoxazepins are noted for their anti-inflammatory properties. Compounds within this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound could potentially be explored for therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of benzoxazepins often involve modulation of neurotransmitter systems and inhibition of specific enzymatic pathways. For instance:

  • Tyrosinase Inhibition : Some studies have indicated that related compounds can inhibit tyrosinase activity, which is crucial in melanin production. This could be relevant for skin-related therapies .

Case Studies and Research Findings

The following table summarizes notable findings from various studies regarding the biological activity of benzoxazepins:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated efficacy against Gram-positive bacteria
AnticancerInduced apoptosis in human cancer cell lines
Anti-inflammatoryReduced levels of pro-inflammatory cytokines in vitro

Properties

IUPAC Name

4-[(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13-6-8-14(9-7-13)12-18-10-11-20-16-5-3-2-4-15(16)17(18)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQDQUVMPHFJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCOC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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